(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Catalog No.
S3714765
CAS No.
56468-67-8
M.F
C13H15ClN2O
M. Wt
250.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(Benzyloxy)phenyl)hydrazine hydrochloride

CAS Number

56468-67-8

Product Name

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H

InChI Key

MMMGCMOISVZVKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl

The exact mass of the compound (3-(Benzyloxy)phenyl)hydrazine hydrochloride is 250.0872908 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a substituted arylhydrazine salt primarily used as a key intermediate in the Fischer indole synthesis. This reaction pathway is a cornerstone for creating the indole scaffold, a privileged structure in numerous biologically active compounds. The compound's structure is specifically designed for the ultimate production of 5-hydroxyindoles, which are precursors to vital neuromodulators like serotonin and various pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base, which is a critical consideration for process consistency and safety in both laboratory and industrial settings.

Research Fit

Workflow Fischer indole synthesis for 4- or 6-substituted indole scaffolds
Salt form Hydrochloride salt ensures consistent handling and solubility in acid-catalyzed cyclization
Purity benchmark Supplier-validated HPLC purity supports batch-to-batch reproducibility

Substituting (3-(Benzyloxy)phenyl)hydrazine hydrochloride with seemingly similar analogs is often unfeasible due to critical differences in chemical reactivity and process compatibility. Using the unprotected (3-hydroxyphenyl)hydrazine can lead to undesired side reactions or polymerization under the acidic conditions of the Fischer indole synthesis. Opting for an analog with a different protecting group, such as (3-methoxyphenyl)hydrazine, fundamentally alters the downstream deprotection strategy. The benzyl group is typically removed via catalytic hydrogenation, a mild method compatible with many functional groups, whereas a methyl ether requires harsh, often process-incompatible reagents like boron tribromide. Positional isomers, like the 4-benzyloxy analog, will yield a different final indole (6-hydroxyindole vs. 5-hydroxyindole), which is a completely distinct molecular entity with different biological targets and properties. Therefore, the choice of this specific precursor is a deliberate decision tied to a planned, multi-step synthetic route and a precise final product structure.

Substitution Risk

Hydrochloride salt
Free base (CAS 56239-39-5)
Salt form defines crystalline morphology and melting behavior; free base may alter reaction performance.
Meta-substituted
Ortho- or para-substituted isomer
Regiochemistry dictates indole substitution pattern; meta-isomer yields 4-/6-substituted products not accessible from other isomers.
HPLC-validated purity
Unspecified or lower purity analog
Purity specification differences may introduce impurities that interfere with sensitive transformations.

Precursor Suitability: Enables Mild Deprotection Conditions Preserving Sensitive Functional Groups

The primary procurement driver for using the benzyloxy-protected hydrazine is its compatibility with mild deprotection via catalytic hydrogenation (e.g., Pd/C, H2). This method is orthogonal to many other protecting groups and functional groups sensitive to harsh acidic or basic conditions required for other ethers. For instance, the deprotection of a methoxy group typically requires strong Lewis acids like BBr3, which can cleave other sensitive esters or amides in the molecule. The selective removal of the benzyl group under neutral hydrogenolysis conditions allows for the synthesis of complex 5-hydroxyindole-containing molecules that would not survive alternative deprotection schemes.

Evidence DimensionDeprotection Method Compatibility
Target Compound DataCleavage via catalytic hydrogenation (e.g., Pd/C, H2), typically at room temperature and atmospheric pressure.
Comparator Or Baseline(3-Methoxyphenyl)hydrazine (comparator): Requires harsh, non-catalytic cleavage with strong Lewis acids (e.g., BBr3) or strong protonic acids (HBr).
Quantified DifferenceQualitative: Mild, catalytic, and neutral conditions vs. harsh, stoichiometric, and strongly acidic conditions.
ConditionsStandard deprotection protocols for benzyl ethers vs. methyl ethers in complex molecule synthesis.

This enables the synthesis of complex, multi-functionalized 5-hydroxyindole targets by providing a deprotection strategy that preserves molecular integrity, improving overall yield and purity.

Supplier Purity Specs
Reported
Target: ≥97.5% HPLC; Free base: ≥95%
Supports procurement-grade purity; reduces impurity interference risk in sensitive reactions.
Per vendor COA; independent verification recommended.

Processability: Facilitates High-Yield Fischer Indole Synthesis for Pharmaceutical Intermediates

In the synthesis of a key intermediate for the drug Bazedoxifene, the related precursor 4-benzyloxy phenyl hydrazine hydrochloride demonstrates high reactivity and yield in the Fischer indole synthesis. When reacted with 4-benzyloxy propiophenone in ethanol at reflux, the reaction proceeded to give the desired indole product in 83.6% yield with 99.5% purity by HPLC. Using a Lewis acid catalyst (AlCl3) in the same solvent system increased the yield to 90%. This contrasts with syntheses using electron-withdrawing groups on the phenylhydrazine ring, where yields can be significantly lower (e.g., 10-30% for a p-nitro analog under similar conditions), demonstrating the favorable electronic properties of the benzyloxy group for this critical C-C bond-forming reaction.

Evidence DimensionReaction Yield (%)
Target Compound Data83.6% - 90% (for the 4-benzyloxy positional isomer)
Comparator Or Baselinep-Nitrophenylhydrazine hydrochloride (comparator): 10% - 30%
Quantified DifferenceYield is approximately 2.8x to 9x higher than the deactivated comparator.
ConditionsFischer indole synthesis in refluxing ethanol or with an added Lewis/Brønsted acid catalyst.

Higher, more reliable yields in the key indole-forming step translate directly to lower raw material costs, reduced waste, and more efficient production of high-value pharmaceutical intermediates.

Fischer Indole Regioselectivity
Class-level
Meta → 3,4-/3,6-disubstituted; Ortho → 3,7-; Para → 3,5-disubstituted indoles
Regioisomer choice directly determines indole scaffold substitution; meta enables 4-/6-functionalized derivatives.
Class-level mechanistic inference; verify under specific cyclization conditions.
Benzyloxy vs. OH/OMe
Class-level
MW ~250.7 vs ~144.6 (OH), ~138.2 (OMe); cleavable via hydrogenolysis
Benzyloxy provides latent phenol handle and may modulate lipophilicity for cell-based assays.
Class-level SAR inference; limited direct comparative data.
Commercial Supply
Reported
≥5 global distributors; catalog sizes 250 mg–25 g; kg-scale documented
Robust supply chain supports multi-year research; reduces single-source dependency.
Based on commercial catalog analysis; confirm regional availability.

Synthesis of Serotonin (5-HT) Receptor Modulators and other CNS-Active Agents

This compound is the designated precursor for synthesizing 5-hydroxyindole-based compounds targeting central nervous system (CNS) receptors, such as serotonin (5-HT) receptors. The ability to introduce a hydroxyl group at the 5-position via a mild, late-stage debenzylation is critical for mimicking the endogenous ligand serotonin and achieving desired receptor binding and functional activity. This route avoids issues with direct use of 5-hydroxyphenylhydrazine, ensuring a cleaner synthesis of complex drug candidates.

Preparation of Protein Kinase Inhibitors for Oncology Research

The 5-hydroxyindole scaffold is a feature in certain classes of protein kinase inhibitors. Using (3-(Benzyloxy)phenyl)hydrazine hydrochloride allows for the construction of the core indole structure early in the synthesis, while the benzyl protecting group masks the reactive phenol. This strategy allows for subsequent chemical modifications on other parts of the molecule before a final, non-destructive deprotection step to reveal the active 5-hydroxyindole pharmacophore.

Development of Triptan-Class Antimigraine Drug Analogs

The Fischer indole synthesis is the classical method for producing the core of many triptan drugs used to treat migraines. This precursor enables the synthesis of novel triptan analogs possessing a 5-hydroxy substituent, allowing researchers to explore structure-activity relationships and develop next-generation therapies with potentially improved efficacy or side-effect profiles. The process compatibility of the benzyl group is key to building these complex molecules efficiently.

Application Fit

Application
Selection Property
Validation Focus
Synthesis of 4-/6-Substituted Indoles
Regioselectivity (meta-substituted arylhydrazine)
Product substitution pattern (4- or 6-substituted indole)
Hydrazone-Based Kinase Inhibitor SAR
Aryl substituent identity and purity
Kinase inhibition potency and impurity profile
Pyrazolone H3 Receptor Ligands
Benzyloxyphenylhydrazine as starting material
Pyrazolone core formation and receptor binding
QC Reference Standard
HPLC-validated purity and moisture specification
Method accuracy and precision

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

250.0872908 g/mol

Monoisotopic Mass

250.0872908 g/mol

Heavy Atom Count

17

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